N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide
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Overview
Description
N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a complex organic compound that features a unique structure combining fluorophenyl, pyrazolo, triazolo, and pyrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core: This can be achieved through cycloaddition reactions involving pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl group is introduced to the core structure.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thioacetamide group to a primary amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and other nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors in the body.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological processes and pathways, providing insights into cellular mechanisms and interactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl Pyridazinones: These compounds share a similar core structure and are known for their pharmacological activity.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are widely studied for their unique chemical properties and applications in pharmaceuticals.
Thiourea-based Catalysts: These compounds are used extensively in organic transformations and share some structural similarities with the thioacetamide group.
Uniqueness
N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is unique due to its combination of fluorophenyl, pyrazolo, triazolo, and pyrazinyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
1223917-95-0 |
---|---|
Molecular Formula |
C22H17FN6OS |
Molecular Weight |
432.48 |
IUPAC Name |
N-(3-fluorophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17FN6OS/c1-14-5-7-15(8-6-14)18-12-19-21-25-26-22(28(21)9-10-29(19)27-18)31-13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
JIKCUIHGLZMQGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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